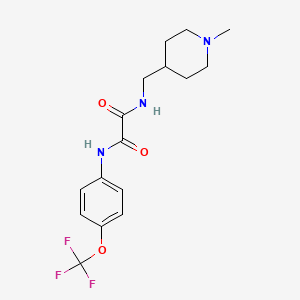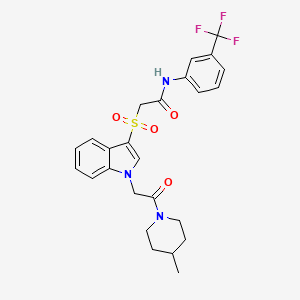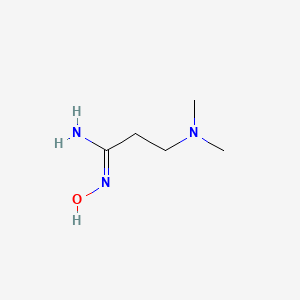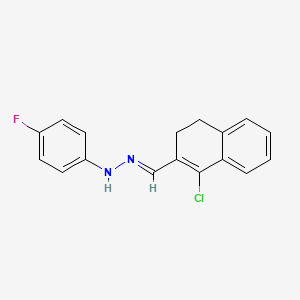![molecular formula C17H14F3N3O2S B2560886 1,3-二甲基-5-[[3-(三氟甲基)苯基]甲基硫代]吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 899960-47-5](/img/structure/B2560886.png)
1,3-二甲基-5-[[3-(三氟甲基)苯基]甲基硫代]吡啶并[2,3-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.37. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗中的PARP-1抑制
聚(ADP-核糖)聚合酶-1(PARP-1)在DNA修复中起着至关重要的作用。PARP-1抑制剂已被研究作为潜在的抗癌剂。在最近的一项研究中,合成了新型吡喃并[2,3-d]嘧啶-2,4-二酮类似物,并评估了其对PARP-1的抑制活性。 化合物S2和S7成为有效的PARP-1抑制剂,对MCF-7和HCT116人癌细胞系显示出有希望的活性 。这些抑制剂破坏癌细胞的DNA修复机制,导致基因组功能障碍和细胞死亡。
通过CDK抑制实现抗癌活性
噻唑并嘧啶衍生物,包括吡喃并[2,3-d]嘧啶-2,4-二酮类似物,已显示出优异的抗癌活性。 特别是化合物16抑制了CDK酶,诱导了凋亡,并导致人癌细胞系中的细胞死亡 。这表明它在癌症治疗中具有潜在作用。
合成方案和治疗兴趣
吡喃并[2,3-d]嘧啶骨架具有治疗潜力。研究人员探索了各种合成方案来制备具有此部分的衍生物。 虽然一些化合物已经获得批准使用,但正在进行的研究仍在不断发现新的应用 .
吡喃并[2,3-d]嘧啶骨架的无金属合成
使用涉及Knoevenagel-Michael环缩合的光化学方法构建吡喃并[2,3-d]嘧啶骨架。 这种无金属方法为进一步探索生物活性提供了通用的平台 .
预测的药代动力学性质
计算机模拟研究预测大多数合成的吡喃并[2,3-d]嘧啶-2,4-二酮化合物具有良好的药代动力学性质。 这些性质对于药物开发和生物利用度至关重要 .
作用机制
Target of Action
The primary target of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 by 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .
Result of Action
The result of the action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is the induction of genomic dysfunction and cell death . By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and genomic instability. This triggers apoptosis, or programmed cell death, in the cancer cells .
生化分析
Biochemical Properties
This compound has been identified as a potential inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair damage . The interaction between 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione and PARP-1 compromises the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .
Cellular Effects
The effects of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione on cells are primarily related to its role as a PARP-1 inhibitor . By inhibiting PARP-1, this compound can disrupt DNA repair processes, leading to genomic instability and cell death, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione involves binding to PARP-1 and inhibiting its activity . This inhibition disrupts the DNA repair process, leading to genomic instability and ultimately cell death .
属性
IUPAC Name |
1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-22-14-13(15(24)23(2)16(22)25)12(6-7-21-14)26-9-10-4-3-5-11(8-10)17(18,19)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELQZGCFJQCKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

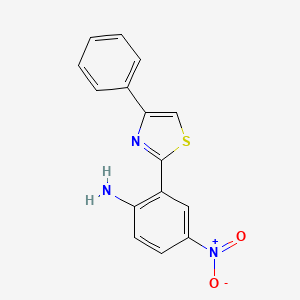
![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)
![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)
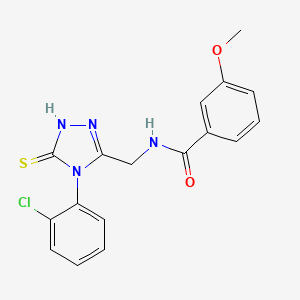
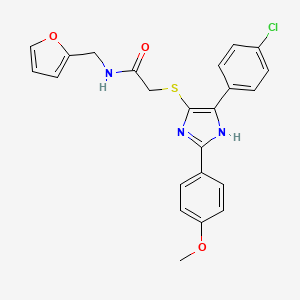
![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)
